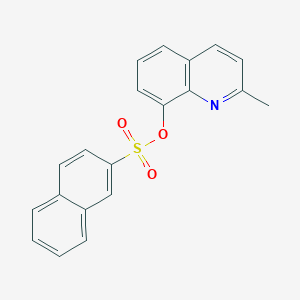

2-Methylquinolin-8-yl naphthalene-2-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-Methylquinolin-8-yl naphthalene-2-sulfonate, such as naphthalene-2-sulfonates, has been reported in the literature . For instance, complexes of copper (II), nickel (II), zinc (II), and cobalt (III) naphthalene-2-sulfonates were synthesized by adding a solid 2-naphthalene sulfonate of the corresponding 3d-metal to an aqueous solution of thiosemicarbazide .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds such as naphthalene-2-sulfonate have been studied. For example, during the aerobic degradation of naphthalene-2-sulfonate, Sphingomonas xenophaga strain BN6 produces redox mediators which significantly increase the ability of the strain to reduce azo dyes under anaerobic conditions .科学的研究の応用

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to 2-methylquinolin-8-yl naphthalene-2-sulfonate, have been identified as potent inhibitors of various protein kinases. These compounds, particularly when the naphthalene ring is replaced by isoquinoline, lose their calmodulin antagonist properties but retain the ability to inhibit protein kinases. This selective inhibition is significant for cyclic nucleotide-dependent protein kinases and protein kinase C, indicating potential applications in studying these enzymes' roles and possibly in therapeutic interventions where protein kinase regulation is crucial (Hidaka et al., 1984).

Asymmetric Hydrogenation Catalysts

The development of novel ligands for asymmetric catalysis is a crucial area in synthetic chemistry. Naphthalene-bridged P,N-type sulfoximine ligands, structurally related to this compound, have shown excellent performance in the enantioselective hydrogenation of quinoline derivatives, achieving enantioselectivities up to 92% ee. This suggests the potential application of such compounds in the synthesis of chiral molecules, which is of great importance in pharmaceuticals and fine chemicals (Lu & Bolm, 2008).

Coordination Chemistry and Metal Complexes

Compounds like this compound can form complexes with metals, which is a fundamental aspect of coordination chemistry. Such complexes have been synthesized and characterized, showing diverse coordination environments and potential applications in materials science, catalysis, and as models for biological systems. For example, complexes formed with Ni(II) ions exhibit an octahedral environment, indicating the versatility of these compounds in forming structurally diverse metal complexes (Macías et al., 2002).

Optical and Luminescence Properties

The study of organic single crystals like 2-[2-(4-cholro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate showcases the potential of these compounds in optical applications. The material's structural, optical, and luminescence properties suggest its suitability for photonic devices and nonlinear optical (NLO) applications. This opens up avenues for research into novel materials for optoelectronics and photonics (Karthigha et al., 2016).

特性

IUPAC Name |

(2-methylquinolin-8-yl) naphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBCSVZISNCQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405423.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405428.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405429.png)

![Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B405430.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405434.png)

![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405435.png)

![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405436.png)

![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405438.png)

![2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole](/img/structure/B405439.png)

![3-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B405441.png)

![3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid](/img/structure/B405444.png)

![1-benzyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B405445.png)